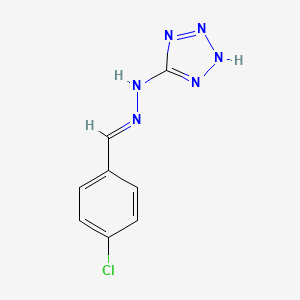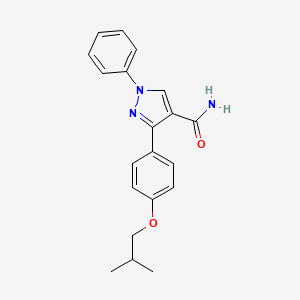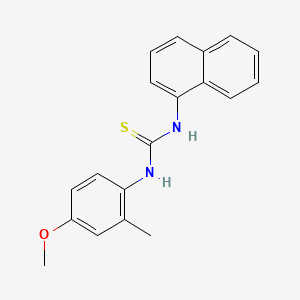
4-chlorobenzaldehyde 1H-tetrazol-5-ylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chlorobenzaldehyde 1H-tetrazol-5-ylhydrazone is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is a hydrazone derivative of 4-chlorobenzaldehyde and 1H-tetrazole-5-carboxylic acid. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In
Applications De Recherche Scientifique
4-chlorobenzaldehyde 1H-tetrazol-5-ylhydrazone has been extensively studied for its potential applications in scientific research. It has been shown to possess anti-inflammatory, antimicrobial, and anticancer properties. In addition, it has been studied for its potential use as a fluorescent probe for the detection of metal ions. It has also been used as a ligand for the synthesis of metal complexes with potential applications in catalysis.
Mécanisme D'action
The mechanism of action of 4-chlorobenzaldehyde 1H-tetrazol-5-ylhydrazone is not fully understood. However, it has been suggested that the compound may exert its biological activities by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been suggested that the compound may act as a DNA intercalator, causing damage to the DNA molecule and leading to cell death.
Biochemical and Physiological Effects:
4-chlorobenzaldehyde 1H-tetrazol-5-ylhydrazone has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by inhibiting the activity of COX-2 and reducing the production of inflammatory cytokines. It has also been shown to possess antimicrobial properties by inhibiting the growth of bacteria and fungi. In addition, it has been shown to possess anticancer properties by inducing cell death in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-chlorobenzaldehyde 1H-tetrazol-5-ylhydrazone in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of research applications. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Orientations Futures
There are many potential future directions for research on 4-chlorobenzaldehyde 1H-tetrazol-5-ylhydrazone. One possible direction is the development of new synthetic methods for the compound that improve the yield and purity of the product. Another possible direction is the study of the compound's potential applications in catalysis. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of inflammatory diseases, infections, and cancer.
Méthodes De Synthèse
The synthesis of 4-chlorobenzaldehyde 1H-tetrazol-5-ylhydrazone can be achieved through the reaction between 4-chlorobenzaldehyde and 1H-tetrazole-5-carboxylic acid hydrazide. The reaction is typically carried out in anhydrous ethanol or methanol under reflux conditions. The yield of the product can be improved by using a catalyst such as acetic acid or hydrochloric acid.
Propriétés
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2H-tetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN6/c9-7-3-1-6(2-4-7)5-10-11-8-12-14-15-13-8/h1-5H,(H2,11,12,13,14,15)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFUMFNPTAQHAI-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=NNN=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=NNN=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5817843.png)
![3-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5817844.png)
![4-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5817854.png)


![1-[(4-bromophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5817864.png)
![2-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5817872.png)
![N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide](/img/structure/B5817880.png)
![6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5817886.png)


![methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5817905.png)
![2-[(4-nitrobenzyl)oxy]naphthalene](/img/structure/B5817907.png)